molecular formula C15H10ClF3N4O2S B5800424 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B5800424
M. Wt: 402.8 g/mol
InChI Key: HHLTWQDFNSQCSR-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound characterized by the presence of a tetrazole ring, a sulfonyl group, and two aromatic rings with distinct substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the coupling of the tetrazole and sulfonyl intermediates, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The tetrazole ring may also play a role in stabilizing the compound’s interaction with its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1H-tetrazole: Lacks the sulfonyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    1-(3-trifluoromethylphenyl)-1H-tetrazole: Similar structure but without the sulfonyl group, affecting its reactivity and applications.

    4-chlorobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the tetrazole ring, leading to different uses and properties.

Uniqueness

The unique combination of the tetrazole ring, sulfonyl group, and trifluoromethyl-substituted aromatic ring in 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties .

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2S/c16-11-4-6-13(7-5-11)26(24,25)9-14-20-21-22-23(14)12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLTWQDFNSQCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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